molecular formula C38H38O14 B1487332 Fradimycin B CAS No. 1429166-72-2

Fradimycin B

Cat. No. B1487332
CAS RN: 1429166-72-2
M. Wt: 718.7 g/mol
InChI Key: SBGGQXGOQWLPLU-JSBUERMESA-N
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Description

Fradimycin B is an aminoglycoside antibiotic, which is the major component of neomycin . It is produced by Streptomyces fradiae . Susceptible organisms include many gram-negative bacteria (but not Pseudomonas) and many strains of Staphylococcus . It is used topically in the treatment of skin, eye, and ear infections often in combination with steroids and other antimicrobials .


Molecular Structure Analysis

The molecular formula of this compound is C23H46N6O13 . Its structure was established by extensive nuclear magnetic resonance (NMR) and high-resolution electron spray ionization mass spectroscopy (HRESIMS) analyses and chemical degradation .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Fradimycin B, isolated from marine Streptomyces fradiae, demonstrates significant antimicrobial and antitumor activities. It exhibits in vitro activity against Staphylococcus aureus and has shown potential in inhibiting cell growth in colon cancer and glioma. This compound notably arrests the cell cycle at the G0/G1 phase and induces apoptosis and necrosis in tumor cells, suggesting its utility in cancer treatment research (Xin et al., 2012).

Mechanism of Action

Fradimycin B binds to specific 30S-subunit proteins and 16S rRNA, four nucleotides of 16S rRNA, and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This region interacts with the wobble base in the anticodon of tRNA, leading to interference with the initiation complex, misreading of mRNA, so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes .

Safety and Hazards

Fradimycin B is an antibiotic and should be used under medical supervision. It is not active against fungi, viruses, and most kinds of anaerobic bacteria . The risk or severity of adverse effects can be increased when this compound is combined with certain other drugs .

Future Directions

Fradimycin B has shown significant inhibition of cell growth in colon cancer and glioma with IC50 values ranging from 0.13 to 6.46 µM . This suggests potential future directions in exploring its applications in cancer treatment .

properties

IUPAC Name

(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-[(2R,3S,6R)-2-methyl-6-(2,3,5,8-tetrahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl)oxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O14/c1-17-24(50-27(40)10-8-6-5-7-9-25-18(2)51-38(4,52-25)36(46)47)13-14-26(49-17)19-11-12-20-30(31(19)41)33(43)21-15-23(39)22-16-37(3,48)35(45)34(44)29(22)28(21)32(20)42/h5-12,15,17-18,24-26,35,39,41,45,48H,13-14,16H2,1-4H3,(H,46,47)/b6-5+,9-7+,10-8+/t17-,18+,24+,25+,26-,35?,37?,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGGQXGOQWLPLU-JSBUERMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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